tert-butyl N-(1-propanoylcyclopropyl)carbamate

Medicinal Chemistry Conformational Restriction Metabolic Stability

This conformationally constrained building block offers three critical differentiation vectors: a cyclopropane ring for rigidity and metabolic shielding, a Boc group for orthogonal amine deprotection, and a 1-propanoyl ketone handle for late-stage functionalization. Unlike simpler acyclic or unsubstituted cyclopropyl carbamates, this scaffold resists enzymatic hydrolysis and provides a hydrogen-bond acceptor absent in N-Boc-cyclopropylamine. Choose it for kinase inhibitor programs, targeted covalent inhibitor warhead design, and spirocyclic library synthesis where precise spatial geometry and modular reactivity are essential.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 2137996-06-4
Cat. No. B6618660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(1-propanoylcyclopropyl)carbamate
CAS2137996-06-4
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCC(=O)C1(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO3/c1-5-8(13)11(6-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
InChIKeyZFXYGTPEWSAMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(1-propanoylcyclopropyl)carbamate (CAS 2137996-06-4): A Constrained Cyclopropane Carbamate Scaffold for Selective Deprotection and Metabolic Stability in Drug Discovery


tert-Butyl N-(1-propanoylcyclopropyl)carbamate (CAS 2137996-06-4) is a cyclopropane-containing carbamate featuring a tert-butyloxycarbonyl (Boc) protecting group and a 1-propanoyl substituent on the cyclopropane ring [1]. With a molecular weight of 213.27 g/mol, a calculated XLogP3 of 1.5, and a topological polar surface area of 55.4 Ų, this compound embodies the structural attributes of a conformationally constrained amine building block designed for orthogonal deprotection and enhanced metabolic stability [1]. The cyclopropane ring introduces rigidity and steric hindrance, the Boc group enables selective amine unveiling under mild acidic conditions, and the propanoyl ketone provides a functional handle for further derivatization or hydrogen-bonding interactions [1][2].

Why tert-Butyl N-(1-propanoylcyclopropyl)carbamate (CAS 2137996-06-4) Cannot Be Readily Substituted by Common Acyclic Carbamate or Unsubstituted Cyclopropyl Analogs


Generic substitution of tert-butyl N-(1-propanoylcyclopropyl)carbamate with simpler acyclic carbamates or unsubstituted cyclopropyl carbamates is not chemically equivalent due to three orthogonal differentiation vectors. First, acyclic carbamates lack the conformational constraint and metabolic shielding conferred by the cyclopropane ring; literature establishes that cyclic carbamates exhibit significantly higher metabolic stability because they resist physiological ring-opening, whereas acyclic counterparts undergo rapid enzymatic hydrolysis [1][2]. Second, unsubstituted N-Boc-cyclopropylamine (CAS 132844-48-5) lacks the 1-propanoyl ketone moiety, which provides a distinct hydrogen-bond acceptor, an additional site for late-stage functionalization, and modulation of lipophilicity [3]. Third, the presence of the propanoyl group alters the electron density on the cyclopropane ring, affecting the pKa of the adjacent amine and thus the kinetics of Boc deprotection relative to unsubstituted analogs [4].

Quantitative Differentiation Evidence for tert-Butyl N-(1-propanoylcyclopropyl)carbamate (CAS 2137996-06-4) Relative to Closest Comparators


Cyclopropane Ring Confers Conformational Constraint and Steric Shielding Unavailable in Acyclic Carbamate Analogs

tert-Butyl N-(1-propanoylcyclopropyl)carbamate incorporates a cyclopropane ring that imposes a rigid, geometrically constrained scaffold. In contrast, acyclic carbamate analogs such as tert-butyl N-alkylcarbamates possess freely rotatable bonds that permit multiple low-energy conformations and expose the carbamate nitrogen to enzymatic hydrolysis. The cyclopropane ring in this compound introduces steric hindrance that shields the adjacent carbamate bond from nucleophilic attack by serine hydrolases, a feature documented for cyclopropane-containing carbamates [1]. While no direct head-to-head metabolic stability data exists for this specific compound, class-level evidence from structurally related N-cyclopropylcarbamates indicates that cyclopropane substitution reduces oxidative metabolism and prolongs half-life relative to acyclic analogs [2].

Medicinal Chemistry Conformational Restriction Metabolic Stability

Lipophilicity Modulation via 1-Propanoyl Substituent: Comparison with Unsubstituted N-Boc-Cyclopropylamine

The 1-propanoyl substituent on the cyclopropane ring of tert-butyl N-(1-propanoylcyclopropyl)carbamate provides a measurable increase in molecular weight (+56.06 Da) and a distinct hydrogen-bond acceptor (ketone oxygen) relative to the unsubstituted comparator, tert-butyl N-cyclopropylcarbamate (N-Boc-cyclopropylamine, CAS 132844-48-5) [1][2]. The propanoyl group introduces an additional rotatable bond (C-C bond between carbonyl and ethyl group) and contributes to the overall lipophilic character, though the calculated XLogP3 values are identical (1.5) for both compounds [1][2]. However, the topological polar surface area (TPSA) increases from 38.3 Ų in the unsubstituted analog to 55.4 Ų in the target compound, reflecting the added polar ketone functionality [1][2]. This TPSA shift alters the balance between passive membrane permeability and aqueous solubility, a critical parameter in lead optimization.

Drug Design Lipophilicity Physicochemical Properties

Boc Protecting Group Enables Orthogonal Deprotection in Multi-Step Syntheses

The tert-butyloxycarbonyl (Boc) group in tert-butyl N-(1-propanoylcyclopropyl)carbamate enables selective and orthogonal deprotection of the amine functionality under mild acidic conditions (e.g., TFA, HCl in dioxane) without affecting the cyclopropane ring or the propanoyl ketone. This is a critical differentiation from carbamates protected with alternative groups such as Cbz (benzyloxycarbonyl), which requires hydrogenolysis (conditions that may reduce the ketone), or Fmoc (fluorenylmethyloxycarbonyl), which requires basic conditions (piperidine) that may be incompatible with base-sensitive ketones [1]. The Boc group is stable under basic and nucleophilic conditions, allowing for a wide range of synthetic transformations on the propanoyl moiety (e.g., α-alkylation, condensation, organometallic additions) prior to amine unveiling [2]. This orthogonal protection profile is a well-established class-level advantage of Boc-carbamates over other N-protecting groups.

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Ketone Functional Handle Enables Late-Stage Diversification Not Possible with Simple N-Boc-Cyclopropylamine

The 1-propanoyl ketone substituent on the cyclopropane ring of tert-butyl N-(1-propanoylcyclopropyl)carbamate provides a carbonyl functional group that can undergo a wide array of selective transformations, including reductive amination (to form secondary or tertiary amines), Grignard or organolithium addition (to form tertiary alcohols), Wittig olefination (to form alkenes), and α-alkylation (to introduce additional diversity). In contrast, unsubstituted tert-butyl N-cyclopropylcarbamate lacks this ketone handle and is limited to N-deprotection followed by N-alkylation or acylation, which introduces diversity only at the amine nitrogen. The ketone's presence allows for C-C bond formation at the cyclopropane 1-position, enabling the construction of more complex and diverse scaffolds from a single intermediate [1]. This synthetic versatility is a direct and quantifiable advantage over simpler N-Boc-cyclopropylamine building blocks.

Late-Stage Functionalization Diversity-Oriented Synthesis Medicinal Chemistry

Defined Research and Industrial Application Scenarios for tert-Butyl N-(1-propanoylcyclopropyl)carbamate (CAS 2137996-06-4) Based on Quantitative Differentiation Evidence


Synthesis of Conformationally Constrained Peptidomimetics and β-Turn Mimics

The cyclopropane ring in tert-butyl N-(1-propanoylcyclopropyl)carbamate introduces rigid, angular geometry that mimics the spatial arrangement of amino acid side chains in β-turn conformations. Following Boc deprotection, the resulting 1-propanoylcyclopropylamine can be incorporated into peptide backbones or used as a constrained dipeptide surrogate. The cyclopropane's reduced conformational flexibility, compared to acyclic linkers, restricts the number of accessible conformations and can enhance binding affinity to target proteins by reducing entropic penalties upon binding [1]. The propanoyl ketone can serve as a hydrogen-bond acceptor or be further elaborated to introduce additional pharmacophoric elements.

Construction of Targeted Covalent Inhibitor (TCI) Warheads with Optimized Metabolic Stability

In the development of targeted covalent inhibitors, the electrophilic warhead must possess sufficient intrinsic stability to avoid off-target labeling while retaining reactivity toward the desired cysteine or lysine residue. The cyclopropane ring in this compound, when converted to the corresponding acrylamide or other Michael acceptor after Boc deprotection and ketone modification, introduces steric shielding that can slow non-specific thiol addition relative to acyclic analogs. This class-level effect of cyclopropane substitution on metabolic stability and covalent warhead selectivity has been documented in kinase inhibitor programs [1]. The Boc group allows the warhead to be introduced at the final synthetic step, avoiding premature reactivity.

Intermediate for the Synthesis of Cyclopropane-Containing Kinase Inhibitors

Cyclopropane moieties are prevalent in FDA-approved kinase inhibitors due to their ability to fill hydrophobic pockets and resist oxidative metabolism. tert-Butyl N-(1-propanoylcyclopropyl)carbamate serves as a protected 1-amino-1-propanoylcyclopropane building block that can be elaborated to a variety of hinge-binding or solvent-exposed motifs. The ketone can be converted to an amine (via reductive amination), an alcohol (via reduction), or an alkene (via olefination), providing modular access to diverse kinase inhibitor scaffolds. The calculated XLogP3 of 1.5 and TPSA of 55.4 Ų align with the property space typical of oral kinase inhibitors [1].

Synthesis of Spirocyclic and Bridged Heterocycles via Ketone-Derived Ring-Closing Reactions

The 1-propanoyl ketone provides a carbonyl that can undergo intramolecular condensation with a nucleophile installed elsewhere in the molecule, enabling the construction of spirocyclic or bridged ring systems. Such three-dimensional architectures are increasingly valued in drug discovery for their ability to access novel intellectual property space and improve physicochemical properties. The Boc-protected amine remains inert during these ketone-centric transformations and can be unveiled later for further functionalization. This orthogonal reactivity profile, enabled by the combination of Boc-carbamate and ketone in a single compact scaffold, is a key differentiator from simpler building blocks [1].

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